2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a hept-2-yn-1-yl group attached to a sulfanyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with a (4-methylbenzene-1-sulfonyl)acetate group. The combination of these functional groups imparts distinct chemical properties to the compound.
Vorbereitungsmethoden
The synthesis of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate involves several steps. One common synthetic route includes the following steps:
Formation of Hept-2-yn-1-yl Sulfanyl Intermediate: This step involves the reaction of hept-2-yne with a suitable thiol reagent under controlled conditions to form the hept-2-yn-1-yl sulfanyl intermediate.
Attachment to Phenyl Ring: The intermediate is then reacted with a phenyl derivative, typically through a nucleophilic substitution reaction, to attach the hept-2-yn-1-yl sulfanyl group to the phenyl ring.
Introduction of (4-Methylbenzene-1-sulfonyl)acetate Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the alkyne group, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the conjugation of the compound to various biomolecules. The phenyl ring and ester group contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(Hept-2-yn-1-yl)sulfanyl]phenyl (4-methylbenzene-1-sulfonyl)acetate include:
2-[(Hept-2-yn-1-yl)sulfanyl]phenyl acetate: Lacks the (4-methylbenzene-1-sulfonyl) group, resulting in different chemical properties and reactivity.
Phenyl (4-methylbenzene-1-sulfonyl)acetate:
Hept-2-yn-1-yl sulfanyl acetate: Lacks the phenyl ring, leading to different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
819079-73-7 |
---|---|
Molekularformel |
C22H24O4S2 |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
(2-hept-2-ynylsulfanylphenyl) 2-(4-methylphenyl)sulfonylacetate |
InChI |
InChI=1S/C22H24O4S2/c1-3-4-5-6-9-16-27-21-11-8-7-10-20(21)26-22(23)17-28(24,25)19-14-12-18(2)13-15-19/h7-8,10-15H,3-5,16-17H2,1-2H3 |
InChI-Schlüssel |
XRSOEESECZQAGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)CS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.